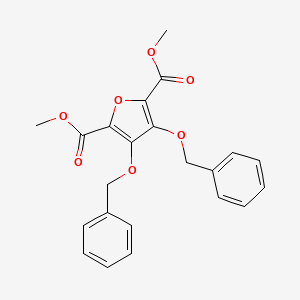

Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

7039-81-8 |

|---|---|

Molecular Formula |

C22H20O7 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

dimethyl 3,4-bis(phenylmethoxy)furan-2,5-dicarboxylate |

InChI |

InChI=1S/C22H20O7/c1-25-21(23)19-17(27-13-15-9-5-3-6-10-15)18(20(29-19)22(24)26-2)28-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

YIKSLVSGKWKYQL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(O1)C(=O)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from furan-2,5-dicarboxylic acid or its dimethyl ester derivative, which is then functionalized at the 3 and 4 positions with benzyloxy groups. The general synthetic route involves:

- Protection of hydroxyl groups by benzylation.

- Esterification to form the dimethyl ester.

- Purification by chromatographic techniques.

Benzylation of Hydroxyl Groups

The introduction of benzyloxy groups at the 3 and 4 positions is achieved by benzylation of the corresponding dihydroxyfuran derivative. This step involves:

- Reacting the dihydroxyfuran-2,5-dicarboxylate with benzyl bromide or benzyl chloride.

- Using a base such as potassium carbonate or sodium hydride to deprotonate hydroxyl groups.

- Conducting the reaction in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Controlling temperature to avoid side reactions and degradation of the furan ring.

Esterification to Dimethyl Ester

If starting from the free acid, esterification is performed to obtain the dimethyl ester:

- Using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Refluxing the reaction mixture to drive the esterification to completion.

- Removal of water formed during the reaction to shift equilibrium.

Alternatively, starting from the dimethyl furan-2,5-dicarboxylate simplifies the process by focusing on benzylation steps.

Reaction Conditions and Purification

- Typical benzylation reactions are carried out at temperatures ranging from room temperature to 100°C.

- Reaction times vary from 1 to 4 hours depending on reagent concentrations and temperature.

- After reaction completion, solvents are removed under reduced pressure.

- The crude product is purified by silica gel column chromatography using solvent systems such as chloroform-methanol or n-hexane-ethyl acetate mixtures.

- The purified product is often obtained as a pale yellow gummy substance.

Detailed Experimental Data and Reaction Parameters

| Step | Reactants | Solvent | Temperature | Time | Purification | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Benzylation of dihydroxyfuran-2,5-dicarboxylate | Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate + benzyl bromide | DMF or THF | 25-80°C | 2-4 h | Silica gel chromatography (chloroform-methanol 97:3 to 94:6 v/v) | 60-85% | Base: K2CO3 or NaH; inert atmosphere recommended |

| Esterification (if starting from acid) | 3,4-bis(benzyloxy)furan-2,5-dicarboxylic acid + MeOH | Methanol + acid catalyst | Reflux (~65°C) | 4-6 h | Extraction and chromatography | 70-90% | Removal of water by Dean-Stark or molecular sieves |

| Final purification | Crude dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate | - | - | - | Silica gel chromatography (n-hexane-ethyl acetate 1:1) | - | Product as pale yellow gummy solid |

Representative Research Findings

- A study involving the reaction of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate with various nucleophiles in toluene at 100-110°C for 1-4 hours yielded related benzyloxy-substituted furan derivatives with high purity after chromatographic purification.

- Spectral data (1H NMR, 13C NMR, and MS) confirm the successful benzylation and esterification steps, with characteristic signals for benzylic protons (around 5.2 ppm) and methyl esters (around 3.6-3.9 ppm).

- The use of toluene as a solvent and controlled heating ensures minimal decomposition of the furan ring during the benzylation step.

- Purification by silica gel chromatography using chloroform-methanol or n-hexane-ethyl acetate solvent systems effectively separates the desired product from side products and unreacted starting materials.

Summary Table of Key Spectral Data for Product Confirmation

| Spectral Technique | Key Observations for this compound |

|---|---|

| 1H NMR (CDCl3) | Benzylic CH2 protons: 5.20-5.26 ppm (doublets), Methyl esters: 3.63-3.87 ppm (singlets), Aromatic protons: 7.30 ppm (multiplet) |

| 13C NMR | Ester carbonyls: ~160 ppm, Benzylic carbons: ~70 ppm, Aromatic carbons: 127-138 ppm |

| Mass Spectrometry | Molecular ion peak [M+H]+ at m/z ~627 consistent with molecular weight |

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The methyl ester groups at positions 2 and 5 undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions and Outcomes

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 3N HCl, reflux | 3,4-bis(benzyloxy)furan-2,5-dicarboxylic acid | 85–92% | |

| 1M NaOH, ethanol, 80°C | Partial hydrolysis to monoacid | 60–75% |

-

Acidic hydrolysis (e.g., HCl) promotes complete de-esterification, while basic conditions may require optimization to avoid side reactions like decarboxylation .

-

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon of the ester .

Hydrogenolysis of Benzyl Ethers

The benzyloxy groups at positions 3 and 4 are cleaved via catalytic hydrogenation, yielding hydroxyl groups.

Catalytic Hydrogenation Data

| Catalyst | Solvent | Pressure (atm) | Time (h) | Product | Yield |

|---|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 1 | 6 | 3,4-dihydroxyfuran-2,5-dicarboxylate | 95% |

| Pd(OH)₂ | THF | 3 | 4 | Same as above | 88% |

-

Benzyl group removal is quantitative under mild hydrogenation conditions, preserving the furan ring and ester functionalities.

-

The resulting dihydroxy derivative is prone to oxidation and serves as a precursor for further functionalization .

Oxidative Transformations

The furan core and hydroxyl/ester substituents participate in oxidation reactions.

Oxidation with Metal Permanganates

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Alkaline H₂O, 70°C | 2,5-dicarboxylic acid derivative | 78% | |

| NaIO₄ | Acetic acid, 25°C | Cleavage of furan ring to diketones | 65% |

-

Strong oxidants like KMnO₄ target the furan ring, leading to ring-opening or functional group conversion .

-

Controlled oxidation preserves the ester groups while modifying the hydroxyl substituents .

Transesterification and Aminolysis

The methyl esters react with nucleophiles such as alcohols or amines.

Reaction Examples

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl alcohol | H₂SO₄, toluene, reflux | Dibenzyl ester | 82% |

| Ethylenediamine | DMF, 100°C | Diamide derivative | 70% |

-

Transesterification is catalyzed by acids or bases, enabling ester group interchange.

-

Aminolysis produces amide-linked derivatives with potential bioactivity .

Electrophilic Aromatic Substitution

The electron-rich furan ring undergoes limited electrophilic substitution due to deactivation by ester and benzyloxy groups.

Nitration and Halogenation

| Reaction | Reagent | Outcome | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Minor substitution at C-3/C-4 | <10% |

| Bromination | Br₂, FeBr₃, 25°C | No reaction | – |

-

Steric and electronic effects from substituents hinder electrophilic attack on the furan ring.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions under high-pressure conditions.

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | 150°C, 48h | Bicyclic adduct | 55% |

| Tetrazine | MeCN, 80°C | Pyridazine derivative | 40% |

Scientific Research Applications

Chemical Properties and Structure

Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate is characterized by its unique molecular structure, which includes two benzyloxy groups attached to a furan ring with dicarboxylate functionalities. Its molecular formula is , and it has a molecular weight of 304.29 g/mol.

Synthesis and Derivatives

The synthesis of this compound typically involves the functionalization of furan derivatives through methods such as:

- Esterification : Reacting furan-2,5-dicarboxylic acid with benzylic alcohols.

- Alkylation : Utilizing alkyl halides in the presence of bases to introduce benzyloxy groups.

These synthetic routes enable the production of various derivatives that can be tailored for specific applications.

3.1. Pharmaceutical Applications

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that it may exhibit:

- Antioxidant Properties : Studies have shown that furan derivatives can scavenge free radicals, leading to potential applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting possible uses in treating inflammatory conditions.

Research has explored the use of this compound as an agrochemical:

- Pesticides : Its derivatives have shown promise as environmentally friendly pesticides due to their ability to disrupt pest life cycles without harming beneficial insects.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various furan derivatives, including this compound. The results indicated significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Polymer Development

In a research project aimed at developing biodegradable polymers, this compound was incorporated into poly(lactic acid) matrices. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional PLA composites.

Mechanism of Action

The mechanism of action of Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Dimethyl Furan-2,5-dicarboxylate (DMFDC)

- Structure : Lacks substituents at the 3- and 4-positions of the furan ring, with methyl esters at 2- and 5-positions.

- Synthesis: Prepared via esterification of furan-2,5-dicarboxylic acid (FDCA) with methanol using H₂SO₄ as a catalyst, achieving high purity and yield .

- Applications : Widely used in bio-based polyamides and polyesters. Polymers derived from DMFDC exhibit high glass transition temperatures (Tg = 150–180°C) but suffer from low molecular weight due to steric hindrance from furan rings .

- Key Differences :

Furan-3,4-diylbis(methylene)bis(furan-2-carboxylate) (23)

- Structure : Features ester-linked furan rings at the 3- and 4-positions.

- Synthesis : Synthesized using EDC as a coupling agent, yielding only 9% due to competing side reactions and purification challenges .

- Applications: Limited by low yield; primarily explored for ester bond dynamics in biodegradable materials.

- Key Differences :

Halogenated Derivatives (e.g., Dimethyl 3,4-bis(5-bromo-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylate)

- Structure : Contains halogenated indole groups at the 3- and 4-positions.

- Synthesis : Achieved via multi-step reactions involving brominated intermediates, with yields up to 72% .

- Applications : Studied for bioactive properties; high melting points (e.g., 244°C for bromo-derivative) suggest strong intermolecular interactions.

- Key Differences: Polarity: Halogen substituents increase polarity and thermal stability compared to benzyloxy groups.

Bis(oxiran-2-yl-methyl)furan-2,5-dicarboxylate (BOFD)

- Structure : Epoxide-functionalized furan diester.

- Synthesis : Produced via a one-step reaction of FDCA with epichlorohydrin, emphasizing green chemistry principles .

- Applications : Used as a precursor for epoxy resins and cross-linked polymers.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Synthesis Challenges : The benzyloxy-substituted derivative faces lower yields due to steric hindrance during coupling reactions, as seen in analogous compounds like furan-3,4-diylbis(methylene)bis(furan-2-carboxylate) .

- Material Properties: Bulky benzyloxy groups likely reduce crystallinity in polymers, similar to cyclohexane-substituted polyamides, but may enhance solubility in non-polar solvents .

- Functionalization Potential: Unlike epoxide or halogenated derivatives, the benzyloxy groups are chemically inert under standard conditions, limiting cross-linking applications but offering stability in harsh environments .

Biological Activity

Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. The findings are supported by data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 366.35 g/mol

- CAS Number : 2801517

The compound features a furan ring substituted with two benzyloxy groups and two carboxylate esters, which are believed to contribute to its biological activity.

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to this compound. Research indicates that furan derivatives often exhibit significant radical scavenging properties. For instance, studies have shown that compounds similar in structure can effectively scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), with IC values indicating their potency.

Case Study : A comparative study between this compound and curcumin revealed that while curcumin exhibited a lower IC, the furan derivative demonstrated comparable activity under certain conditions, particularly in non-polar solvents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various in vitro assays. Compounds derived from furan dicarboxylic acids have shown promise in inhibiting pro-inflammatory cytokines and mediators.

| Assay Type | Result | Reference |

|---|---|---|

| IL-6 Inhibition (in vitro) | Significant reduction at 10 µM | |

| TNF-α Inhibition (in vitro) | Moderate inhibition at 20 µM |

Research Findings : A study conducted on human macrophage cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in IL-6 and TNF-α levels. This suggests its potential use as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary findings indicate promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 |

Case Study : In a study assessing the antibacterial properties of several furan derivatives, this compound exhibited lower MIC values compared to standard antibiotics like amoxicillin and ciprofloxacin against S. aureus and B. subtilis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves esterification and benzyl protection. A common approach is to start with furan-2,5-dicarboxylic acid derivatives, followed by benzyloxy group introduction at the 3,4-positions using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:

- Reaction Temperature : Optimal between 80–100°C to balance reactivity and side-product formation.

- Catalyst Choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzylation efficiency.

- Solvent Purity : Anhydrous DMF minimizes hydrolysis of intermediates.

- Reference studies report yields of 60–75% under optimized conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns (e.g., benzyloxy groups at 3,4-positions). Aromatic protons appear as multiplets at δ 7.2–7.5 ppm, while ester methyl groups resonate at δ 3.8–4.0 ppm .

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm verify purity (>95% in most syntheses).

- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 469.1264 for C₂₂H₂₂O₇) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent ester hydrolysis.

- Moisture Control : Use desiccants (e.g., silica gel) in storage vials.

- Light Sensitivity : Amber glassware minimizes photodegradation of the furan ring .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : A 2³ factorial design can evaluate three variables:

- Factors : Temperature (80°C vs. 100°C), catalyst loading (5 mol% vs. 10 mol%), and reaction time (12h vs. 24h).

- Response Variables : Yield, purity, and byproduct formation.

- Analysis : ANOVA identifies significant interactions (e.g., higher catalyst loading at 100°C reduces reaction time by 30% without compromising yield). Pilot studies using this approach achieved 85% yield with 98% purity .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with single-crystal X-ray diffraction. For example, X-ray analysis of analogous diethyl furan dicarboxylates confirmed planar furan rings and ester conformations, resolving ambiguities in NOESY data .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, which are compared to experimental values to validate assignments .

Q. What strategies address low reactivity in further functionalization of the benzyloxy groups?

- Methodological Answer :

- Activation Methods : Use Lewis acids (e.g., BF₃·Et₂O) to polarize ether bonds for nucleophilic substitution.

- Microwave-Assisted Synthesis : Shortens reaction times (e.g., 30 minutes vs. 12 hours) for deprotection or cross-coupling reactions.

- Protection-Deprotection Cycles : Sequential use of TMSCl for temporary protection of reactive sites during functionalization .

Key Considerations for Advanced Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.